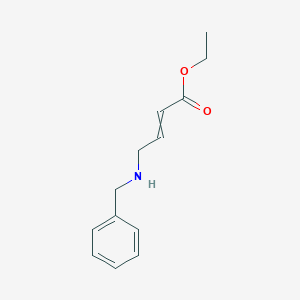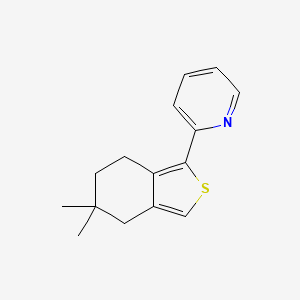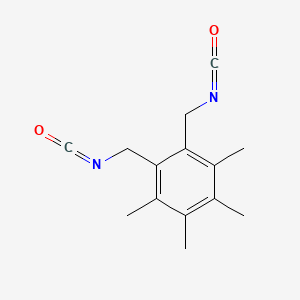
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide typically involves the reaction of 2-methylquinoline with pentanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used catalysts include transition metal complexes, while solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline backbone.
Medicine: Explored for its potential in drug development, particularly in designing compounds with anticancer or antiviral activities.
Mechanism of Action
The mechanism of action of N1,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-methylquinolin-8-yl)pentanediamide
- N,N’-bis(2-chloroquinolin-8-yl)pentanediamide
- N,N’-bis(2-ethylquinolin-8-yl)pentanediamide
Uniqueness
N~1~,N~5~-Bis(2-methylquinolin-8-yl)pentanediamide is unique due to its specific substitution pattern on the quinoline rings, which may confer distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
CAS No. |
128532-89-8 |
|---|---|
Molecular Formula |
C25H24N4O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N,N'-bis(2-methylquinolin-8-yl)pentanediamide |
InChI |
InChI=1S/C25H24N4O2/c1-16-12-14-18-6-3-8-20(24(18)26-16)28-22(30)10-5-11-23(31)29-21-9-4-7-19-15-13-17(2)27-25(19)21/h3-4,6-9,12-15H,5,10-11H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
IMDYHTAICYEMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CCCC(=O)NC3=CC=CC4=C3N=C(C=C4)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
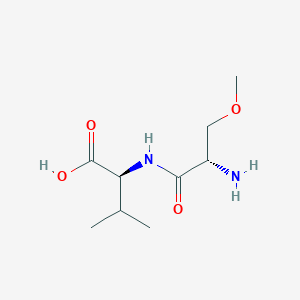
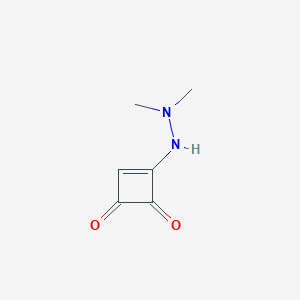
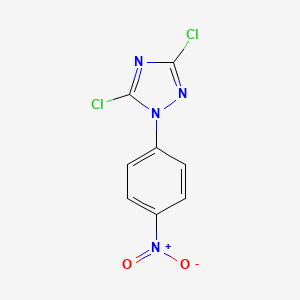
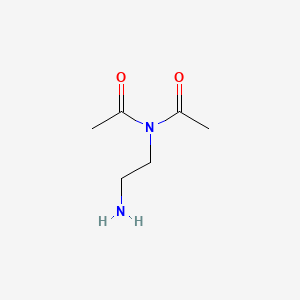
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
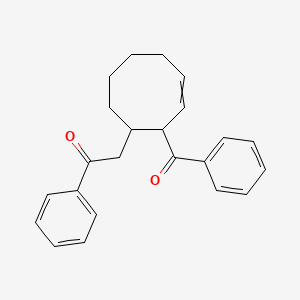
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
